Ácido 5-amino-1H-indazol-3-carboxílico

Descripción general

Descripción

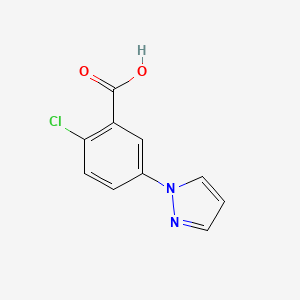

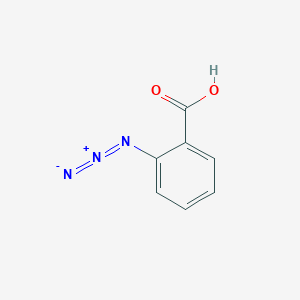

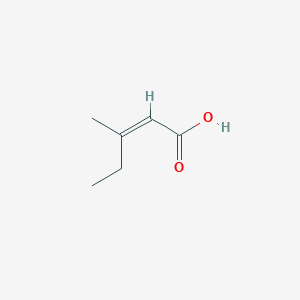

5-amino-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-amino-1H-indazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1H-indazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad herbicida

Los derivados del indazol, incluidos los relacionados con el Ácido 5-amino-1H-indazol-3-carboxílico, se han estudiado por su potencial como herbicidas. Estos compuestos pueden actuar como antagonistas de la proteína receptora de auxina TIR1, que es esencial para la regulación del crecimiento de las plantas . Al inhibir este receptor, estos derivados pueden controlar eficazmente el crecimiento de las malas hierbas, aumentando así el rendimiento de los cultivos y contribuyendo a la seguridad alimentaria.

Agentes antivirales

El núcleo de indazol, que forma parte de la estructura del this compound, ha demostrado tener actividades antivirales. Se ha informado que los derivados del indazol muestran actividad inhibitoria contra la influenza A y otros virus, lo que los convierte en valiosos para el desarrollo de nuevos fármacos antivirales .

Propiedades anticancerígenas

Los compuestos de indazol se han identificado como de gran potencial en el tratamiento del cáncer. Por ejemplo, ciertos derivados de indazol-1-carboxamida han demostrado la capacidad de inhibir el crecimiento celular en varias líneas celulares de cáncer, incluyendo el colon y el melanoma . Esto sugiere que el this compound podría ser un precursor o un modelo para el diseño de nuevos agentes anticancerígenos.

Síntesis de sales energéticas

Los derivados del indazol también se utilizan en la síntesis de sales energéticas. Estos compuestos están diseñados para tener un alto contenido de nitrógeno, lo que es deseable para crear materiales energéticos con aplicaciones en propulsores y explosivos .

Desarrollo de herbicidas miméticos de auxina

La similitud estructural de los derivados del indazol con las auxinas naturales les permite imitar la actividad de la hormona vegetal. Esta propiedad se aprovecha para desarrollar nuevos herbicidas que pueden regular el crecimiento de las plantas y controlar las malas hierbas en la agricultura .

Investigación farmacológica

Los derivados del indazol exhiben un amplio espectro de actividades biológicas, incluyendo efectos antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos y antimaláricos. Esto los convierte en un foco de investigación farmacológica para el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to inhibit bcl2 family members and the p53/mdm2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may interact with its targets to induce changes in cell apoptosis and cell cycle.

Biochemical Pathways

Indole and its derivatives, which include indazole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may have similar effects.

Action Environment

It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could potentially influence the action of 5-amino-1H-indazole-3-carboxylic Acid.

Safety and Hazards

Direcciones Futuras

Indazole derivatives are currently drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Análisis Bioquímico

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 5-Amino-1H-indazole-3-carboxylic acid has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of 5-Amino-1H-indazole-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins. Furthermore, 5-Amino-1H-indazole-3-carboxylic acid affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-Amino-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, it can modulate the activity of other enzymes and proteins by altering their conformation and stability. These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1H-indazole-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 5-Amino-1H-indazole-3-carboxylic acid can lead to sustained inhibition of COX-2 and other target enzymes, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 5-Amino-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Amino-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 5-Amino-1H-indazole-3-carboxylic acid.

Transport and Distribution

Within cells and tissues, 5-Amino-1H-indazole-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 5-Amino-1H-indazole-3-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its therapeutic effects and overall cellular function.

Propiedades

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429021 | |

| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-77-8 | |

| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)